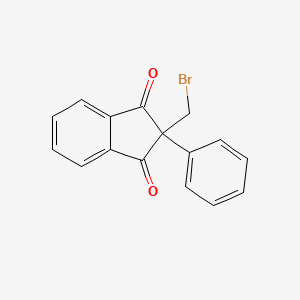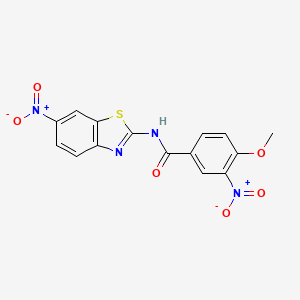
4-methoxy-3-nitro-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methoxy-3-nitro-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide is a complex organic compound that features both nitro and benzothiazole functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-3-nitro-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide typically involves multiple steps. One common route starts with the nitration of 4-methoxybenzaldehyde to form 4-methoxy-3-nitrobenzaldehyde . This intermediate is then reacted with 2-amino-6-nitrobenzothiazole under specific conditions to form the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications. the general principles of large-scale organic synthesis, such as optimizing reaction conditions and using efficient purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-3-nitro-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents such as halogens or nucleophiles can be used under acidic or basic conditions.
Major Products
Reduction: The major products would be the corresponding amines.
Substitution: Depending on the substituent, various derivatives of the original compound can be formed.
Scientific Research Applications
4-methoxy-3-nitro-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential antibacterial and anticancer properties.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and photonics.
Mechanism of Action
The exact mechanism of action for 4-methoxy-3-nitro-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, leading to its biological effects. For instance, benzothiazole derivatives are known to inhibit enzymes like DNA gyrase and dihydroorotase .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
What sets 4-methoxy-3-nitro-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide apart is its dual nitro and benzothiazole functionalities, which confer unique chemical and biological properties. This makes it a versatile compound for various applications, particularly in medicinal chemistry and materials science.
Properties
Molecular Formula |
C15H10N4O6S |
|---|---|
Molecular Weight |
374.3 g/mol |
IUPAC Name |
4-methoxy-3-nitro-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide |
InChI |
InChI=1S/C15H10N4O6S/c1-25-12-5-2-8(6-11(12)19(23)24)14(20)17-15-16-10-4-3-9(18(21)22)7-13(10)26-15/h2-7H,1H3,(H,16,17,20) |
InChI Key |
VUWNINURTAXQFZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(5E)-5-{[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B11711295.png)
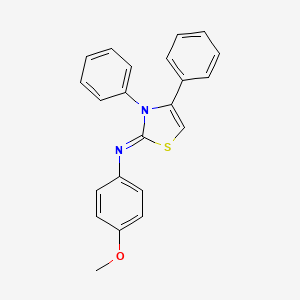
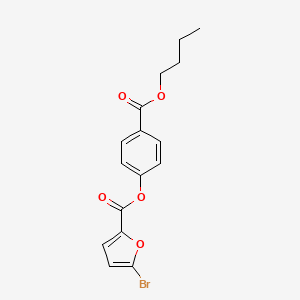
![4-nitro-2-[(E)-(quinolin-5-ylimino)methyl]phenol](/img/structure/B11711315.png)
![(4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl)methyl docosanoate](/img/structure/B11711319.png)


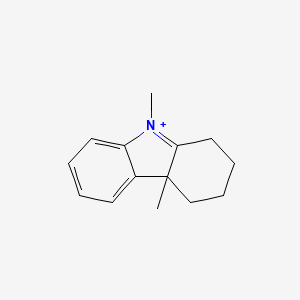
![(4Z)-4-[(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-2-(4-methylphenyl)-4,5-dihydro-1,3-oxazol-5-one](/img/structure/B11711334.png)
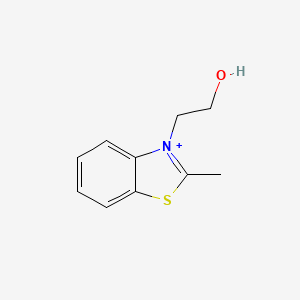
![4-[(2-chloroethyl)amino]-N-methyl-1,2,5-oxadiazole-3-carboxamide](/img/structure/B11711360.png)

![4-butyl-N'-[(4-phenylcyclohexyl)carbonyl]benzohydrazide](/img/structure/B11711366.png)
